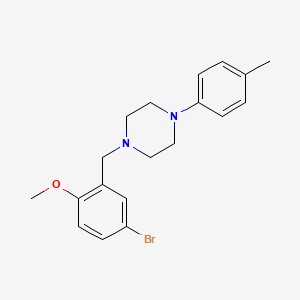
N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as FUBPAM, is a chemical compound that belongs to the class of designer drugs known as synthetic cannabinoids. Synthetic cannabinoids are compounds that are designed to mimic the effects of natural cannabinoids such as THC, the active ingredient in marijuana. FUBPAM is a relatively new compound that has gained popularity among researchers due to its unique properties and potential applications in scientific research.
作用機序
N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide acts as an agonist at the CB1 and CB2 receptors, which are the two main receptors of the endocannabinoid system. When this compound binds to these receptors, it activates a cascade of signaling pathways that result in various physiological effects such as pain relief, relaxation, and euphoria. This compound has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that make it an attractive compound for scientific research. Some of the most notable effects include analgesia, sedation, and anxiolysis. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which could have potential applications in the treatment of various diseases such as multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. This compound is also relatively stable and easy to handle, which makes it suitable for a wide range of experimental conditions. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases such as pain and inflammation. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for more research on the pharmacokinetics and metabolism of this compound, which could provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, this compound is a promising compound that has several potential applications in scientific research. Its unique properties and selectivity for the CB1 receptor make it a valuable tool for studying the endocannabinoid system and developing new drugs that target this system. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential clinical applications.
合成法
The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide involves a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 2,3-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using a series of techniques such as chromatography and recrystallization to obtain pure this compound.
科学的研究の応用
N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has several potential applications in scientific research. One of the most promising areas of research involves the study of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. This compound can be used to study the effects of synthetic cannabinoids on the endocannabinoid system and to develop new drugs that target this system.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-3-6-17(14(13)2)22-19(24)18-7-4-12-23(18)20(25)15-8-10-16(21)11-9-15/h3,5-6,8-11,18H,4,7,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKZYXZQFYCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-difluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6094400.png)
![2-[1-methyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6094409.png)

![2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone](/img/structure/B6094424.png)
![6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6094451.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6094456.png)
![N'-(4-hydroxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B6094464.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6094473.png)

![3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6094481.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-thiophenesulfonamide](/img/structure/B6094484.png)
![8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6094487.png)
![3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6094494.png)
![5-(4-fluorophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6094496.png)
